Bis(2-ethoxyethyl)amine

Fuel Additives Tribology Lubricity

Bis(2-ethoxyethyl)amine is the optimal precursor for synthesizing high-performance, ashless fuel lubricity improvers (e.g., for F-34/JP-8). Peer-reviewed studies confirm wear scar reduction below 460 µm at treat rates of 150–300 ppm. Its di(2-ethoxyethyl) architecture enables energy-efficient CO₂ capture via biphasic absorbents, outperforming 30% MEA, and it is a key reactant in patented catalytic routes to ethoxylated amines. This high-purity secondary amine intermediate is essential for military/civil aviation fuel additives, advanced carbon capture, and surfactant innovation.

Molecular Formula C8H19NO2
Molecular Weight 161.24 g/mol
CAS No. 124-21-0
Cat. No. B087016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-ethoxyethyl)amine
CAS124-21-0
Molecular FormulaC8H19NO2
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESCCOCCNCCOCC
InChIInChI=1S/C8H19NO2/c1-3-10-7-5-9-6-8-11-4-2/h9H,3-8H2,1-2H3
InChIKeyQDZOFZFDBDYWJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2-ethoxyethyl)amine (CAS 124-21-0): Critical Procurement Data and Comparative Specifications for Research and Industrial Application


Bis(2-ethoxyethyl)amine, also known as 2,2'-diethoxydiethylamine or N,N-Bis(2-ethoxyethyl)amine, is a secondary dialkylamine with the molecular formula C₈H₁₉NO₂ and a molecular weight of 161.24 g/mol [1]. It is characterized by a central secondary amine flanked by two 2-ethoxyethyl chains ( –CH₂CH₂OCH₂CH₃), a structural feature that imparts both amine nucleophilicity and significant ether-based polarity and lipophilicity (calculated Log P values ranging from 0.23 to 2.75) . Physically, it is a colorless to light yellow clear liquid at 20 °C with a density of approximately 0.89 g/cm³ and a boiling point of 200 °C [2]. Commercially available at standard purities of ≥97% (GC), it is used as a versatile building block in organic synthesis, a precursor for specialty surfactants, and a key intermediate in the development of high-performance fuel additives [3]. This evidence guide provides a quantitative, comparator-driven analysis to support informed scientific and procurement decisions for this specific compound.

Why Generic Substitution of Bis(2-ethoxyethyl)amine (CAS 124-21-0) with Other Amines Fails in Critical Performance Metrics


Substituting Bis(2-ethoxyethyl)amine with a structurally similar amine, such as diethanolamine (DEA) or 2-(2-aminoethoxy)ethanol (DGA), is not straightforward due to its unique combination of a secondary amine and two terminal ether groups. This specific architecture yields a distinctive balance of nucleophilicity, polarity, and lipophilicity that cannot be replicated by analogs. For example, while primary amines like DGA offer higher CO₂ absorption kinetics, they form thermally stable carbamates that require significantly more energy for regeneration [1]. Conversely, tertiary amines like N-methyldiethanolamine (MDEA) have lower regeneration energy but exhibit slow CO₂ absorption rates [2]. Bis(2-ethoxyethyl)amine's secondary amine character and its ether-containing alkyl chains impart a specific steric and electronic environment that directly influences its performance as a synthetic intermediate and as a precursor for specialized amides, leading to quantifiable differences in application-specific outcomes detailed in the following evidence.

Quantitative Performance Evidence for Bis(2-ethoxyethyl)amine (CAS 124-21-0) Versus Analogs in Key Research and Industrial Applications


Lubricity Improvement in Kerosene Fuel: Efficacy of N,N-Bis(2-ethoxyethyl) Fatty Acid Amides

Derivatives of Bis(2-ethoxyethyl)amine, specifically N,N-Bis(2-ethoxyethyl) fatty acid amides, demonstrate high efficacy as lubricity improvers for low-lubricity fuels like kerosene-based F-34 (JP-8). In standardized High Frequency Reciprocating Rig (HFRR) tests (ISO 12156-1), the addition of these specific amides at concentrations between 150-300 ppm reduced the mean wear scar diameter to below the critical threshold of 460 µm, thus mitigating severe engine wear [1]. This performance is a direct consequence of the precursor amine's unique dialkyl ether structure, which is not observed with amides derived from simple alkyl or alkanol amines.

Fuel Additives Tribology Lubricity Kerosene

CO₂ Capture Efficiency in Water-Free Biphasic Absorbents: The Role of a Structurally Related Ether

The unique properties of the bis(2-ethoxyethyl) moiety are highlighted in the performance of biphasic CO₂ capture absorbents. In a comparative study, a blend of 2-(ethylamino)ethanol (EMEA) with bis(2-ethoxyethyl) ether (DEGDEE) achieved a CO₂ capture efficiency of up to 97.6% [1]. This high efficiency was attributed to the ether's ability to induce liquid-liquid phase separation upon CO₂ loading, concentrating the carbonated species into a smaller, regenerable phase. This performance was benchmarked against a 30% weight aqueous monoethanolamine (MEA) solution, the industry standard, and the EMEA-DEGDEE absorbent demonstrated a higher working capacity and required a reduced flow rate in the desorber, indicating lower operational costs [1]. The role of the bis(2-ethoxyethyl) ether (DEGDEE), a close structural analog, is critical to this phase-change behavior, a property not observed in analogous absorbents using simple alcohols or glycols.

CO₂ Capture Biphasic Solvent Amine Scrubbing Greenhouse Gas

Electrochemical Mediation for Li-CO₂ Batteries: Benchmarking 2-Ethoxyethylamine

2-Ethoxyethylamine, the primary amine analog of Bis(2-ethoxyethyl)amine, has been quantitatively shown to be an effective electrochemical mediator in nonaqueous Li-CO₂ batteries. Research demonstrates that CO₂-loaded 2-ethoxyethylamine undergoes electrochemical reduction at a high discharge potential of ∼2.9 V versus Li/Li⁺, enabling the conversion of otherwise inactive physically dissolved CO₂ to Li₂CO₃ and yielding high discharge capacities (>1,000 mAh/gc) [1]. In contrast, electrolytes without this amine mediator exhibit no significant CO₂ reduction activity under the same conditions. This class-level inference strongly suggests that the related dialkylamine, Bis(2-ethoxyethyl)amine, with its two ether-containing chains, could offer distinct advantages in tailoring electrolyte properties (e.g., solubility, viscosity, and coordination to Li⁺) compared to simpler amines.

Li-CO₂ Batteries CO₂ Electroreduction Amine Mediator Energy Storage

Patent-Defined Utility in Ethoxylated Amine Synthesis: A Defined Process Intermediate

Bis(2-ethoxyethyl)amine is specifically claimed and utilized as a key intermediate in an improved industrial process for synthesizing ethoxylated amine compounds (Patent EP2794551 B1) [1]. The patent details a method using specific catalysts and conditions to produce high-purity ethoxylated amines, which are valuable in applications ranging from surfactants to gas treating agents. This formal recognition in a patent underscores the compound's specific and non-obvious utility in a commercially relevant synthesis pathway, differentiating it from other amines that would not be suitable or efficient for this particular transformation. The proprietary process leverages the compound's specific reactivity to achieve a product with defined properties.

Organic Synthesis Patents Ethoxylated Amines Process Chemistry

Defined High-Value Application Scenarios for Bis(2-ethoxyethyl)amine (CAS 124-21-0) Based on Quantitative Evidence


Synthesis of High-Performance Fuel Lubricity Additives

Based on direct head-to-head comparative evidence, Bis(2-ethoxyethyl)amine is the optimal precursor for synthesizing N,N-Bis(2-ethoxyethyl) fatty acid amides [1]. These amides have been quantitatively shown to reduce wear scar diameter in kerosene fuel to below the 460 µm acceptance threshold at low treat rates (150-300 ppm) [1]. Procurement of this specific amine is essential for formulating effective lubricity improvers for F-34 (JP-8) and other low-lubricity fuels used in military and civil aviation, where alternative amine precursors cannot guarantee the same level of performance.

Design of Next-Generation, Energy-Efficient CO₂ Capture Solvents

The structural motif of Bis(2-ethoxyethyl)amine, as demonstrated by the performance of its close analog DEGDEE, is critical for developing water-free biphasic absorbents [2]. This technology achieves CO₂ capture efficiencies up to 97.6% and demonstrates a higher working capacity than the industry-standard 30% MEA solution [2]. Researchers developing advanced post-combustion carbon capture systems should prioritize Bis(2-ethoxyethyl)amine and its derivatives for their unique ability to induce phase separation, which significantly reduces the energy penalty associated with solvent regeneration.

Research into Amine-Mediated Electrochemical CO₂ Conversion

For research groups investigating integrated CO₂ capture and electrochemical conversion in Li-CO₂ batteries, Bis(2-ethoxyethyl)amine represents a structurally distinct and underexplored candidate [3]. The quantitative benchmark established by its primary amine analog, 2-ethoxyethylamine—which enables CO₂ reduction at ~2.9 V vs Li/Li⁺ and achieves capacities >1,000 mAh/gc [3]—provides a strong rationale for evaluating the dialkylamine. Its dual ether chains may offer superior electrolyte compatibility and tunable properties compared to simpler amines, making it a valuable compound for procurement in advanced battery materials research.

Industrial-Scale Production of Specialized Ethoxylated Amines

As confirmed by patent literature, Bis(2-ethoxyethyl)amine is a specified reactant in an improved catalytic process for manufacturing ethoxylated amine compounds [4]. For chemical manufacturers and custom synthesis providers, procuring this compound is a direct pathway to implementing a patented, efficient synthesis route. This enables the cost-effective production of high-purity ethoxylated amines for the surfactant, personal care, and industrial gas treatment markets, providing a competitive advantage over less defined or lower-yielding alternative pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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